7-Chloro-1H-indole-2-carboxylic acid
Overview
Description
7-Chloro-1H-indole-2-carboxylic acid is a chemical compound with the empirical formula C9H6ClNO2 . It has a molecular weight of 195.60 and is typically found in solid form .
Molecular Structure Analysis
The molecular structure of 7-Chloro-1H-indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring, with a chlorine atom attached at the 7th position and a carboxylic acid group attached at the 2nd position .Physical And Chemical Properties Analysis
7-Chloro-1H-indole-2-carboxylic acid is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of indole-2-carboxylic acid derivatives, including those derived from 1-Propyl-1H-indole-2-carboxylic acid, has been a focal point of research due to their therapeutic applications. These compounds have shown significant antibacterial and moderate antifungal activities, suggesting potential for developing potent lead compounds in antimicrobial therapy (Raju et al., 2015).
NMDA-Glycine Antagonists
Tricyclic indole-2-carboxylic acids, including 7-chloro derivatives, have been synthesized as potent NMDA-glycine antagonists. These compounds show potential for neurological applications due to their effect on the NMDA receptor, a critical component in neurologic function (Katayama et al., 2001).
Electrochemical and Capacitance Applications
Studies have explored the effects of carboxylic substituent position on electrodeposition, morphology, and capacitance properties. This research is crucial for developing materials with specific electronic and physical characteristics for various industrial applications (Ma et al., 2015).
Cancer Detection Using Optical Imaging
The development of a novel water-soluble near-infrared dye based on 1H-indole-5-carboxylic acid for cancer detection using optical imaging has been a significant breakthrough. This dye's enhanced quantum yield and stability for bioconjugation make it a promising candidate for molecular-based beacons in cancer detection (Pham et al., 2005).
Anticholinergic Activity
Research on indol-2-carboxylic acid esters containing the N-phenylpiperazine moiety has shown potential anticholinergic activity, which could be significant indeveloping new therapies for conditions related to the cholinergic system. These studies offer insights into the relationship between chemical structures and biological effects, opening avenues for novel drug design (Padrtová et al., 2020).
Electrophysiological Studies and Muscle Relaxant Properties
Compounds in the series of substituted indole-1-carboxylic acids have been evaluated for their smooth muscle relaxant properties, especially for bladder-selective applications. Electrophysiological studies suggest that these compounds activate large-conductance Ca(2+)-activated potassium channels, making them potentially useful for treating conditions like urge urinary incontinence (Butera et al., 2001).
Synthesis and Cytotoxic Activity in Cancer Research
Studies focusing on the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have revealed their potent cytotoxic activity against various carcinoma cell lines. These compounds' ability to induce apoptotic DNA fragmentation and their molecular docking studies highlight their potential as novel anticancer agents (Bhatt et al., 2015).
Safety And Hazards
properties
IUPAC Name |
7-chloro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAHBFPKVINGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183088 | |
Record name | 7-Chloro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1H-indole-2-carboxylic acid | |
CAS RN |
28899-75-4 | |
Record name | 7-Chloro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28899-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1H-indole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028899754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.800 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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